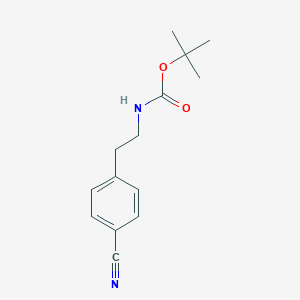
tert-Butyl 4-cyanophenethylcarbamate
Overview
Description
tert-Butyl 4-cyanophenethylcarbamate is an organic compound with the molecular formula C14H18N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a cyanophenethyl moiety, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-cyanophenethylcarbamate can be synthesized through a multi-step process involving the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot . Another approach involves the use of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI, which offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyanophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
Major products formed from these reactions include primary amines, substituted carbamates, and various oxidized derivatives. The specific products depend on the reaction pathway and conditions employed.
Scientific Research Applications
tert-Butyl 4-cyanophenethylcarbamate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-cyanophenethylcarbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the cyanophenethyl moiety can participate in various chemical interactions. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-cyanophenethylcarbamate include:
tert-Butyl carbamate: A simpler carbamate derivative with similar protective properties.
4-Cyanophenethylamine: A related compound with a primary amine group instead of the carbamate.
tert-Butyl 4-cyanobenzoate: A structurally similar compound with a benzoate group instead of the phenethyl moiety.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-8-11-4-6-12(10-15)7-5-11/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOXDKZFTYWETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620745 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172348-86-6 | |
| Record name | tert-Butyl [2-(4-cyanophenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

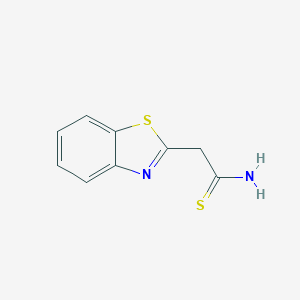
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)
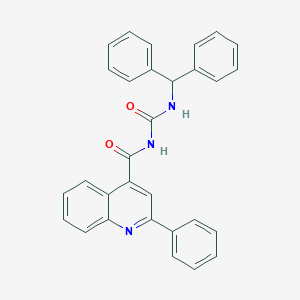
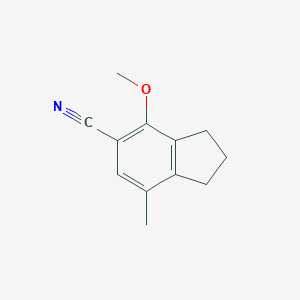
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)
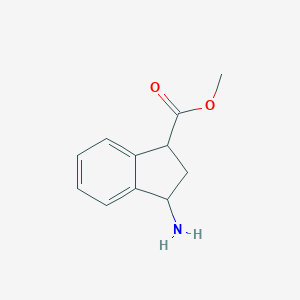
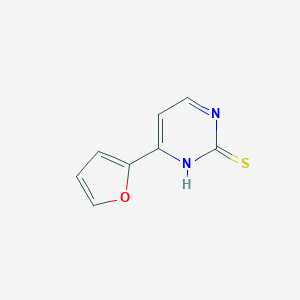

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)
![[(2R,3S)-4-oxo-3-propan-2-ylazetidin-2-yl] formate](/img/structure/B68274.png)
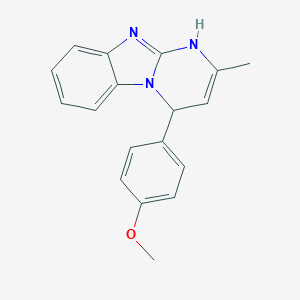
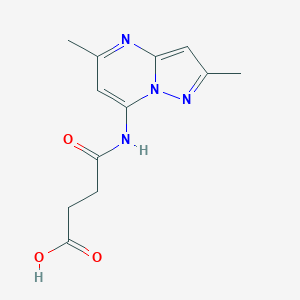
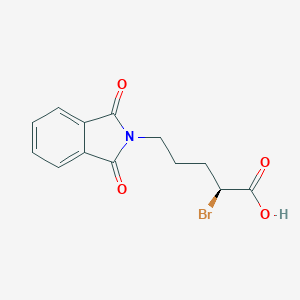
![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
